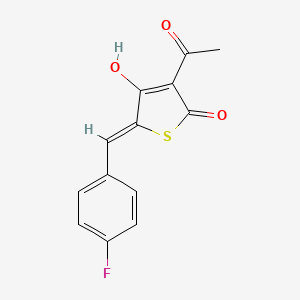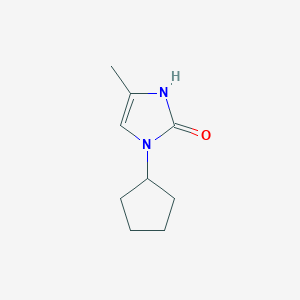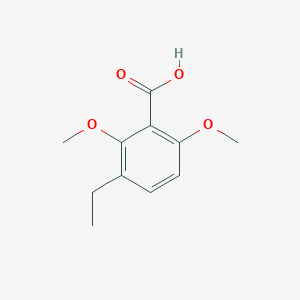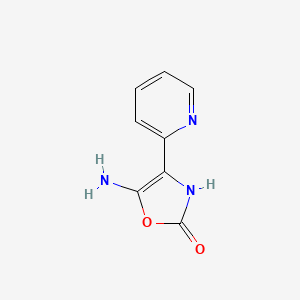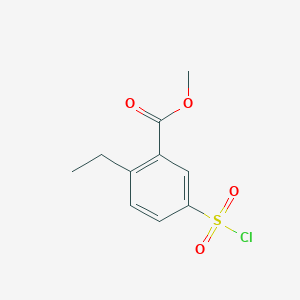
Methyl 5-(chlorosulfonyl)-2-ethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(chlorosulfonyl)-2-ethylbenzoate is an organic compound with the molecular formula C10H11ClO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a chlorosulfonyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-ethylbenzoic acid.
Chlorosulfonation: The 2-ethylbenzoic acid is treated with chlorosulfonic acid (HSO3Cl) to introduce the chlorosulfonyl group at the 5-position of the benzene ring. This reaction is usually carried out under controlled temperatures to avoid over-chlorination.
Esterification: The resulting 5-(chlorosulfonyl)-2-ethylbenzoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield methyl 5-(chlorosulfonyl)-2-ethylbenzoate.
Industrial Production Methods
In an industrial setting, the process is scaled up with continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the integrity of the product. Solvent recovery and recycling are also implemented to reduce waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Carboxylic Acids: Formed from the oxidation of the ethyl group.
Applications De Recherche Scientifique
Chemistry
Methyl 5-(chlorosulfonyl)-2-ethylbenzoate is used as an intermediate in organic synthesis
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties. It can also be used to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions.
Industry
In the materials science industry, this compound can be used to modify polymers, enhancing their properties such as thermal stability, chemical resistance, and mechanical strength. It is also used in the production of specialty chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 5-(chlorosulfonyl)-2-ethylbenzoate primarily involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. These reactions can modify the biological activity of molecules, making this compound useful in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-chlorosulfonyl-2-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 5-chlorosulfonyl-2-chlorobenzoate: Similar structure but with a chlorine atom instead of an ethyl group.
Methyl 5-chlorosulfonyl-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an ethyl group.
Uniqueness
Methyl 5-(chlorosulfonyl)-2-ethylbenzoate is unique due to the presence of both the chlorosulfonyl and ethyl groups, which provide distinct reactivity and steric properties. The ethyl group can influence the compound’s solubility and reactivity, making it suitable for specific applications where other similar compounds might not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C10H11ClO4S |
|---|---|
Poids moléculaire |
262.71 g/mol |
Nom IUPAC |
methyl 5-chlorosulfonyl-2-ethylbenzoate |
InChI |
InChI=1S/C10H11ClO4S/c1-3-7-4-5-8(16(11,13)14)6-9(7)10(12)15-2/h4-6H,3H2,1-2H3 |
Clé InChI |
ZIZQXLUDUBEERF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B12833238.png)
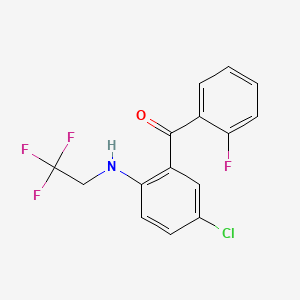
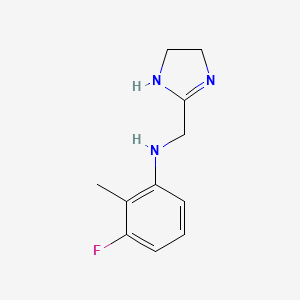
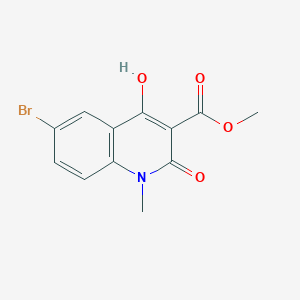
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)
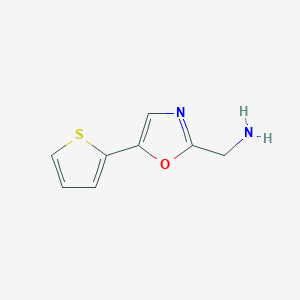
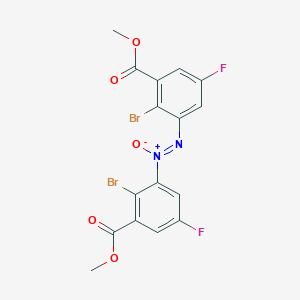
![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)
